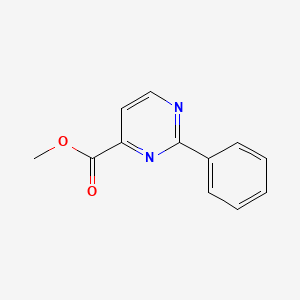![molecular formula C11H13BF3KO2 B13655629 Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide](/img/structure/B13655629.png)
Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide is a chemical compound with the molecular formula C₇H₁₃BF₃O₂·K. It is known for its application in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by its stability and reactivity, making it a valuable reagent in scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide typically involves the reaction of boronic acids with potassium fluoride and trifluoromethylating agents. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure the efficiency and yield of the synthesis .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different boron-containing compounds.
Substitution: The compound is known to participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For instance, oxidation reactions may yield boronic acids, while reduction reactions can produce boranes. Substitution reactions often result in the formation of new organoboron compounds .
Applications De Recherche Scientifique
Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide involves its ability to act as a boron source in chemical reactions. The compound interacts with molecular targets through the formation of boron-oxygen or boron-carbon bonds. These interactions are crucial for its reactivity and effectiveness in various applications. The pathways involved include the activation of boron centers, which facilitates the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium 4-methoxyphenyltrifluoroborate: This compound is similar in structure and reactivity, often used in similar applications such as Suzuki-Miyaura cross-coupling reactions.
Potassium trifluoro[(oxan-4-yl)methyl]boranuide: Another related compound with similar properties and applications.
Uniqueness
Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide stands out due to its unique combination of stability and reactivity. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial settings. Additionally, its specific molecular structure allows for targeted interactions with various molecular targets, enhancing its effectiveness in different applications .
Propriétés
Formule moléculaire |
C11H13BF3KO2 |
|---|---|
Poids moléculaire |
284.13 g/mol |
Nom IUPAC |
potassium;trifluoro-[4-(oxan-4-yloxy)phenyl]boranuide |
InChI |
InChI=1S/C11H13BF3O2.K/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11;/h1-4,11H,5-8H2;/q-1;+1 |
Clé InChI |
HRXJYMAZXDGEPW-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=C(C=C1)OC2CCOCC2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


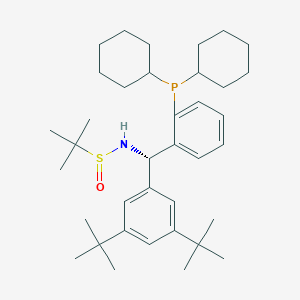
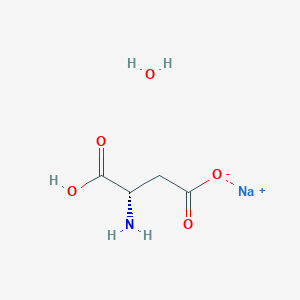
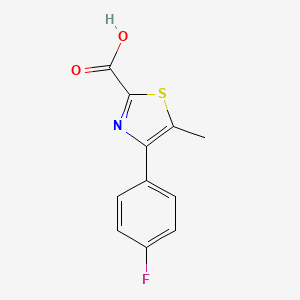
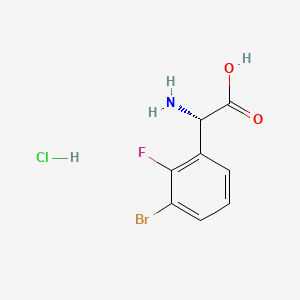
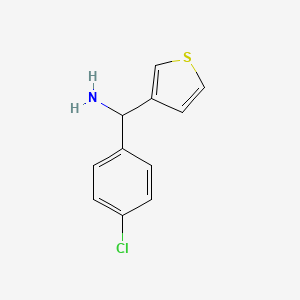

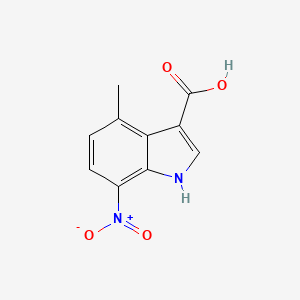
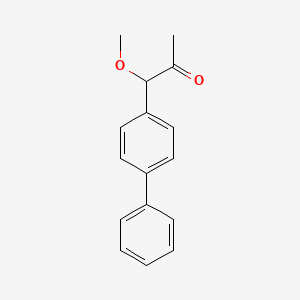
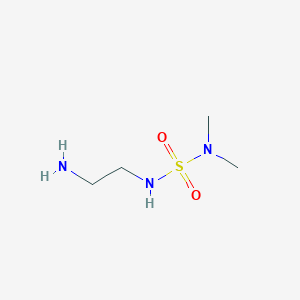

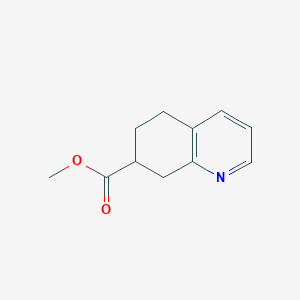
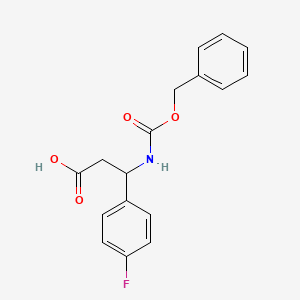
![7-Chloro-6-methoxybenzo[d]thiazole](/img/structure/B13655628.png)
